2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(propan-2-yl)benzene-1-sulfonamide
Description
The compound 2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzosulfonamide core with a 2-ethoxy and 5-isopropyl substitution pattern. It is linked via an ethyloxy chain to a pyridazine ring bearing a 4-methylphenyl substituent. The compound’s design leverages hydrophobic (isopropyl, methylphenyl), electron-donating (ethoxy), and hydrogen-bonding (sulfonamide, pyridazine) moieties, which are critical for target engagement and pharmacokinetic optimization .
Properties
IUPAC Name |
2-ethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-5-30-22-12-10-20(17(2)3)16-23(22)32(28,29)25-14-15-31-24-13-11-21(26-27-24)19-8-6-18(4)7-9-19/h6-13,16-17,25H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEIZWOCZOMEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(propan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The target compound shares core structural motifs with several sulfonamide derivatives reported in high-throughput screening libraries (). Below is a detailed comparison based on substituent effects, molecular properties, and hypothesized biological implications.
Structural and Substituent Differences
Key analogues include:
| Compound ID | Benzene Ring Substituents | Pyridazine Substituent | Molecular Weight (g/mol) | Available Quantity |
|---|---|---|---|---|
| Target | 2-ethoxy, 5-isopropyl | 4-methylphenyl | ~469.56* | Not reported |
| Compound 2 | 4-methoxy | Phenyl | 385.44 | 27 mg |
| Compound 3 | 2,4-dimethyl | 4-methylphenyl | 397.49 | 16 mg |
| Compound 4 | 4-methoxy | 4-methoxyphenyl | 415.47 | 19 mg |
| Compound 5 | 4-ethoxy | 4-methoxyphenyl | 429.49 | 11 mg |
*Calculated molecular weight based on structural formula.
Key Observations:
Substituent Effects on Lipophilicity :
- The target’s 2-ethoxy and 5-isopropyl groups increase lipophilicity compared to analogues with smaller substituents (e.g., methoxy or methyl in Compounds 2–5). This may enhance membrane permeability but could reduce aqueous solubility.
- The 4-methylphenyl on the pyridazine ring (shared with Compound 3) contributes to hydrophobic interactions, whereas 4-methoxyphenyl (Compounds 4–5) introduces polarizability via the electron-donating methoxy group .
The isopropyl substituent (target) offers greater steric hindrance than the methyl groups in Compound 3, which may influence binding pocket interactions .
Linker and Pyridazine Role :
Hypothesized Pharmacological Implications
While specific activity data are unavailable, structural comparisons suggest:
- Target vs. Compound 3 : The replacement of 2,4-dimethyl with 2-ethoxy/5-isopropyl in the target may improve selectivity for hydrophobic binding pockets.
- Target vs. Compound 5 : The 4-methylphenyl pyridazine (target) vs. 4-methoxyphenyl (Compound 5) could alter π-π stacking efficiency, with methyl favoring van der Waals interactions and methoxy enhancing dipole interactions .
Biological Activity
2-Ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyridazine ring, and an ethoxy substituent, which contribute to its unique biological properties. The IUPAC name is 2-ethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-5-propan-2-ylbenzenesulfonamide, with the molecular formula .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized to modulate enzyme activity and receptor signaling pathways, which can lead to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may bind to certain receptors, influencing downstream signaling cascades that affect cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against certain bacterial strains.
Case Studies
Several studies have investigated the biological effects of similar sulfonamide compounds:
Research Findings
Recent findings related to the biological activity of compounds similar to 2-ethoxy-N-(...) highlight several avenues for future research:
- In Vitro Studies : Investigations into the cytotoxic effects on various cancer cell lines have shown promising results, warranting further exploration of its mechanism.
- In Vivo Models : Animal studies are needed to assess pharmacokinetics and therapeutic efficacy in disease models.
- Structure-Activity Relationship (SAR) : Understanding how structural variations impact biological activity can guide the design of more potent derivatives.
Q & A
Basic: What synthetic strategies are commonly employed for sulfonamide derivatives with pyridazine and aryl ether motifs?
Methodological Answer:
Multi-step synthesis typically involves:
- Step 1: Nucleophilic substitution to introduce the pyridazine-ether linkage (e.g., coupling 6-(4-methylphenyl)pyridazin-3-ol with 2-chloroethanol derivatives under basic conditions like K₂CO₃ in DMF) .
- Step 2: Sulfonamide formation via reaction of the intermediate amine with a sulfonyl chloride (e.g., 5-isopropyl-2-ethoxybenzenesulfonyl chloride) in dichloromethane with triethylamine as a base .
- Key Reagents: Trifluoromethylating agents (for analogous fluorinated derivatives), methanol/dimethyl sulfate for methoxy group introduction, and controlled pH/temperature to minimize side reactions .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies substituents (e.g., ethoxy protons at δ 1.2–1.4 ppm, isopropyl methyl groups at δ 1.2–1.3 ppm) and aromatic proton splitting patterns .
- ¹³C NMR confirms sulfonamide carbonyl (~δ 165 ppm) and pyridazine ring carbons (~δ 150–160 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
- IR Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Advanced: How can reaction conditions be optimized to address low yields in multi-step syntheses?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for ether formation but may require post-reaction purification to remove residual solvents .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions in biphasic systems .
- Temperature Control: Lower temperatures (0–5°C) reduce sulfonamide hydrolysis during coupling, while higher temperatures (60–80°C) accelerate heterocyclic ring closure .
- Byproduct Mitigation: Employ scavengers (e.g., molecular sieves for water-sensitive steps) or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .
Advanced: How should researchers resolve contradictions in biological activity data for structurally similar sulfonamides?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-methylphenyl vs. methoxy groups) using in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., carbonic anhydrase isoforms) and explains potency variations .
- Meta-Analysis: Cross-reference published IC₅₀ values while accounting for assay variability (e.g., buffer pH, cell line differences) .
Advanced: What strategies elucidate the impact of substituents on physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- LogP Determination: Use shake-flask/HPLC methods to measure partition coefficients. Pyridazine and sulfonamide groups increase hydrophilicity, while isopropyl/ethoxy groups raise logP .
- Solubility Screening: Perform parallel assays in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) to identify formulations for in vivo studies .
- Thermal Analysis: Differential scanning calorimetry (DSC) detects polymorphic transitions affecting dissolution rates .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity category 4) .
- Ventilation: Use fume hoods to avoid inhalation of fine particles (respiratory irritation risk) .
- Spill Management: Collect solid residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers validate target engagement in cellular assays for this compound?
Methodological Answer:
- Chemical Proteomics: Employ affinity-based probes (e.g., biotinylated analogs) to pull down target proteins from lysates, followed by LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts upon compound treatment to confirm binding .
- Knockdown/Rescue Experiments: Use siRNA to silence putative targets and assess reversal of compound effects .
Advanced: What analytical approaches differentiate regioisomers or byproducts in the final compound?
Methodological Answer:
- HPLC-PDA/MS: Utilize reversed-phase columns (C18) with UV/vis detection (e.g., 254 nm) and MS to separate/isomer peaks based on retention times and fragmentation .
- 2D NMR (HSQC, NOESY): Resolve overlapping signals (e.g., pyridazine vs. benzene ring protons) and confirm spatial proximity of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
